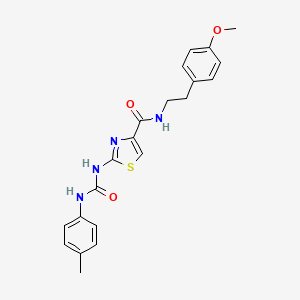

N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Descripción

N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 4-methoxyphenethyl substituent and a p-tolyl ureido group. Its molecular formula is C21H22N4O3S, with a molecular weight of 410.5 g/mol. The compound’s structure includes a thiazole core linked to a carboxamide group, further substituted with a urea moiety and aromatic rings.

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-14-3-7-16(8-4-14)23-20(27)25-21-24-18(13-29-21)19(26)22-12-11-15-5-9-17(28-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCAYNWPRNAUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiazole derivative with an appropriate amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Attachment of Aromatic Substituents: The aromatic substituents, such as the 4-methoxyphenethyl and p-tolyl groups, can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide may involve optimized versions of the laboratory-scale synthetic routes. These methods often include:

Batch or Continuous Flow Reactors: To enhance reaction efficiency and yield.

Automated Synthesis Platforms: For precise control over reaction conditions and scalability.

Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenated reagents or organometallic reagents in the presence of catalysts like palladium or copper.

Major Products Formed

Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

Reduced Derivatives: Compounds with reduced functional groups, such as alcohols or amines.

Substituted Derivatives: Compounds with various substituents on the aromatic rings or thiazole ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

One of the primary applications of N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is in the development of anticancer agents. Research indicates that compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives of thiazole compounds have been evaluated for their anticancer properties against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, demonstrating significant cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives have been studied for their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species. For example, studies on related thiazole compounds have reported effective inhibition of bacterial growth, which could be attributed to their ability to interfere with bacterial cell wall synthesis or function .

Case Study 1: Anticancer Activity

A study focused on the synthesis and biological evaluation of thiazole derivatives demonstrated that compounds similar to N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide exhibited significant cytotoxicity against MCF7 cells. The research utilized Sulforhodamine B assays to quantify cell viability post-treatment, revealing that certain derivatives could reduce cell proliferation by over 70% at specific concentrations .

Case Study 2: Antimicrobial Efficacy

Another research effort investigated a series of thiazole-based compounds for antimicrobial activity. The study employed a turbidimetric method to assess the minimum inhibitory concentrations (MICs) against various pathogens. Results indicated that several derivatives showed potent activity against both bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents from thiazole scaffolds .

Summary Table of Applications

| Application | Description | Relevant Findings |

|---|---|---|

| Anticancer | Potential to inhibit cancer cell growth | Significant cytotoxicity against MCF7 cells |

| Antimicrobial | Efficacy against bacteria and fungi | Potent activity observed in various microbial strains |

| Mechanism Insights | Enzyme inhibition, receptor interaction | Disruption of cellular processes leading to apoptosis |

Mecanismo De Acción

The mechanism of action of N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

Signal Transduction Pathways: Modulating cellular signaling pathways to elicit biological responses.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

N-(3-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide (CAS: 941927-24-8)

- Molecular Formula : C21H22N4O3S (identical to the target compound).

- Key Differences :

- The methoxy group is at the 3-position of the phenethyl group (vs. 4-position in the target compound).

- The urea-linked tolyl group is meta-substituted (m-tolyl) vs. para-substituted (p-tolyl) in the target compound.

- Implications :

2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide

- Molecular Formula : C20H21N3O4S.

- Key Differences :

- Replaces the ureido group with a 3,4,5-trimethoxyphenyl carboxamide.

- Features a dihydrothiazole core (saturated thiazoline ring) instead of a fully aromatic thiazole.

- Activity : Exhibits anticancer activity, with synthesis yields up to 98.7% under optimized coupling conditions using EDCI/HOBt .

Ureido-Thiazole Analogs

N-Substituted 2-(4-Pyridinyl)thiazole-5-carboxamides

- General Structure : Substituted ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates.

- Key Differences :

- Replaces the 4-methoxyphenethyl group with pyridinyl or alkyl substituents.

- Lacks the ureido linkage present in the target compound.

- Synthesis : Prepared via coupling with ethyl 2-bromoacetoacetate and subsequent hydrolysis/amination (yields: 34–70% ) .

- Implications : The pyridinyl group may enhance solubility but reduce lipophilicity compared to aromatic phenethyl groups.

Actividad Biológica

N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A thiazole ring, which is known for its biological activity.

- An amide functional group that enhances its solubility and bioavailability.

- Substituents including a methoxyphenethyl group and a p-tolyl group that may influence its pharmacological properties.

Research indicates that compounds similar to N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide exhibit various mechanisms of action, primarily through modulation of specific biological targets:

- Tubulin Inhibition : Many thiazole derivatives are known to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This compound may share this mechanism, leading to antiproliferative effects against cancer cells .

- Mu Opioid Receptor Modulation : Some studies suggest that related compounds can modulate mu opioid receptor activity, potentially leading to analgesic effects .

- Antimicrobial Activity : Thiazole derivatives often demonstrate antimicrobial properties, making them candidates for treating infections .

Anticancer Activity

A series of studies have evaluated the anticancer properties of thiazole derivatives. The following table summarizes the IC50 values (the concentration required to inhibit 50% of cell growth) for various cancer cell lines:

Case Studies

- In Vivo Studies : In vivo experiments using xenograft models have shown that thiazole derivatives can significantly reduce tumor growth without causing neurotoxicity at therapeutic doses . For instance, treatment with SMART compounds resulted in tumor control rates ranging from 4% to 30% in animal models.

- Mechanism Exploration : Preliminary studies have indicated that these compounds exert their anticancer effects through apoptosis induction and cell cycle arrest at the G(2)/M phase, similar to established chemotherapeutic agents .

Q & A

Q. What synthetic methodologies are validated for preparing N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide?

The synthesis typically involves sequential amidation and thiazole-ring formation. For example:

- Step 1 : Coupling of 4-methoxyphenethylamine with a thiazole-4-carboxylic acid precursor using EDCI/HOBt as coupling agents in anhydrous DMF (yields ~70–89%) .

- Step 2 : Ureido group introduction via reaction with p-tolyl isocyanate under basic conditions (e.g., triethylamine in THF) .

- Purification : Preparative TLC or column chromatography (hexane/ethyl acetate gradients) ensures >95% purity, confirmed by HPLC .

Q. How is structural confirmation and purity assessment performed for this compound?

- 1H/13C NMR : Key signals include the thiazole C-H proton (δ 7.8–8.2 ppm), methoxyphenethyl aromatic protons (δ 6.7–7.1 ppm), and ureido NH protons (δ 8.5–9.0 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]+) matches the theoretical molecular weight (e.g., m/z 467.2 for C22H23N4O3S) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity ≥95% .

Q. What initial biological screening assays are recommended for this compound?

- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or PARP) using fluorogenic substrates .

- Cellular Uptake : Fluorescence labeling (e.g., BODIPY conjugates) to assess permeability via confocal microscopy .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation of the methoxyphenethyl group) .

- Solubility Limitations : Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability in animal models .

- Off-Target Effects : Employ proteome-wide affinity chromatography or CRISPR-Cas9 gene editing to identify unintended targets .

Q. What computational strategies optimize structure-activity relationships (SAR) for this compound?

Q. How can low yields in multi-step syntheses be addressed?

- Intermediate Trapping : Use in situ IR or LC-MS to identify unstable intermediates (e.g., acyl azides) and adjust reaction conditions .

- Catalyst Optimization : Screen Pd/C or CuI for Suzuki-Miyaura couplings of aryl halides (e.g., 4-bromophenyl derivatives) .

- Solvent Effects : Replace DMF with DMAc or 2-MeTHF to improve solubility of hydrophobic intermediates .

Q. What analytical techniques resolve stereochemical uncertainties in derivatives?

- Chiral HPLC : Use Chiralpak AD-H columns to separate enantiomers (e.g., for compounds with a stereogenic center in the thiazole side chain) .

- VCD Spectroscopy : Compare experimental and DFT-calculated vibrational circular dichroism spectra .

- X-Ray Crystallography : Co-crystallize with bromine-substituted analogs for phase determination (e.g., PDB deposition) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC50 values across studies?

Q. Why do some analogs show reduced potency despite favorable in silico predictions?

- Conformational Flexibility : Use NMR-based NOE studies to identify unmodeled rotameric states in the ureido linker .

- Membrane Permeability : Measure logD values (pH 7.4) to identify poor cellular uptake despite target affinity .

- Metabolite Interference : Perform HR-MS to detect in situ degradation products (e.g., demethylation of methoxy groups) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.